molecular formula C16H19N3O2S B2401316 N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034237-97-1

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2401316
CAS No.: 2034237-97-1
M. Wt: 317.41
InChI Key: UNMLFBHTDVXREL-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that features a pyrrole ring, a tetrahydrothiophene ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the Pummerer rearrangement or other sulfur-based cyclization methods.

    Coupling with Nicotinamide: The final step involves coupling the synthesized intermediates with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and tetrahydrothiophene rings.

    Reduction: Reduction reactions can occur at the nicotinamide moiety, potentially converting it to a dihydronicotinamide derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and tetrahydrothiophene rings.

    Reduction: Reduced forms of the nicotinamide moiety.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties may make it suitable for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrole-3-carboxaldehyde.

    Tetrahydrothiophene Derivatives: Compounds such as tetrahydrothiophene-3-carboxylic acid and tetrahydrothiophene-2-carboxamide.

Uniqueness

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its combination of structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(17-6-9-19-7-1-2-8-19)13-3-4-15(18-11-13)21-14-5-10-22-12-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMLFBHTDVXREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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